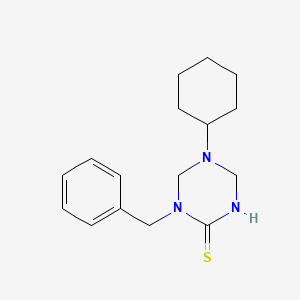
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.46 g/mol. This compound has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione is not fully understood. However, it is known to interact with specific molecular targets in cells, leading to various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to modulate the activity of certain enzymes and receptors, leading to the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione in lab experiments include its high purity, solubility in organic solvents, and well-defined chemical structure. The compound can be easily synthesized and purified, making it a suitable candidate for various scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione. One direction is to investigate its potential as a new class of drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a new type of polymer material for various applications. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione involves the reaction of benzyl isothiocyanate and cyclohexylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, it has been studied for its potential as a new class of drugs that target specific molecular pathways. In material science, it has been investigated for its potential as a new type of polymer material.
Eigenschaften
IUPAC Name |
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16-17-12-19(15-9-5-2-6-10-15)13-18(16)11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLMPOMDPDOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5857880.png)
![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)



![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)